molecular formula C6H6N4O B10905984 7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one

7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B10905984
M. Wt: 150.14 g/mol
InChI Key: JIRUUVRZUUVEGV-UHFFFAOYSA-N
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Description

7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and an amino group at the 7th position. The presence of these functional groups and the fused ring system endows the compound with a range of biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with formamide, which leads to the formation of the desired pyrazolo[1,5-a]pyrimidine ring system . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrazolo[1,5-a]pyrimidine: Known for its kinase inhibitory activity.

    3-Cyano-5-aryl-7-aminopyrazolo[1,5-a]pyrimidine: Studied for its anticancer properties.

    Pyrazolo[3,4-d]pyrimidine: Investigated for its role as a CDK2 inhibitor

Uniqueness

7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one stands out due to its specific substitution pattern and the presence of an amino group at the 7th position, which contributes to its unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C6H6N4O/c7-4-1-2-8-5-3-6(11)9-10(4)5/h1-3H,7H2,(H,9,11)

InChI Key

JIRUUVRZUUVEGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=O)N2)N=C1)N

Origin of Product

United States

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